ethyl (5-amino-1H-tetrazol-1-yl)acetate
Description
Ethyl (5-amino-1H-tetrazol-1-yl)acetate, also known as EtAT, is a chemical compound with a wide range of applications in the scientific research field. It is a colorless, crystalline solid with a molar mass of 181.1 g/mol. Its chemical formula is C5H9N5O2 and it is soluble in water and ethanol. EtAT has been used in a variety of scientific research applications, including biochemical and physiological research, as well as in laboratory experiments.
Scientific research applications
Synthesis of Aryloxadiazolyl Acetic Acids:Ethyl (5-tetrazol-5-yl)acetate is used in the synthesis of ethyl (5-aryl-1,3,4-oxadiazol-2-yl)acetates. These are further hydrolyzed to yield acetic acids. Such compounds have potential applications in anti-inflammatory and analgesic activities, and are also used in the synthesis of new beta-lactam antibiotics with anti-microbial activity (Janda, 2001).
Synthesis of Bis/Mono 1-Aryl-1H-Tetrazole-5-Carboxylic Acid:Novel compounds of bis/mono 1-aryl-1H-tetrazole-5-carboxylic acid are synthesized by hydrolyzing synthesized esters, including ethyloxo(1-aryl-1H-tetrazol-5-yl)acetate. These compounds show potential for various applications, including their reactivity and stability properties (Chandrakumari et al., 2019).
Antimicrobial Activity of Tetrazole Derivatives:Ethyl (5-phenyl-1H-tetrazol-1-yl)acetate is used to produce compounds with significant antimicrobial activity. This includes the synthesis of substituted N'-[Arylidene]-2-(5-Phenyl-1H-Tetrazol-1-yl) Acetohydrazide, showing promise in bacterial and fungal inhibition (Mohite & Bhaskar, 2010).
Antitumor Drug Synthesis:Ethyl (5-amino-1H-tetrazol-1-yl)acetate has been involved in alternative synthesis methods for the antitumor drug temozolomide, highlighting its role in pharmaceutical chemistry (Wang, Stevens, & Thomson, 1994).
Synthesis of Oxadiazole Compounds:Ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate, prepared from ethyl (5-amino-1H-tetrazol-1-yl)acetate, is used for synthesizing oxadiazole compounds. These compounds have various potential applications, including medicinal chemistry (Elnagdi et al., 1988).
properties
IUPAC Name |
ethyl 2-(5-aminotetrazol-1-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O2/c1-2-12-4(11)3-10-5(6)7-8-9-10/h2-3H2,1H3,(H2,6,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKHCKBSEQKYNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=NN=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40299855 | |
Record name | ethyl (5-amino-1H-tetrazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40299855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (5-amino-1H-tetrazol-1-yl)acetate | |
CAS RN |
21744-57-0 | |
Record name | Ethyl 5-amino-1H-tetrazole-1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21744-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 133280 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021744570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21744-57-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133280 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl (5-amino-1H-tetrazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40299855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl(5-amino-1H-tetrazol-1-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.